The compound 3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide is a complex organic molecule notable for its structure and potential applications in medicinal chemistry. This compound belongs to a class of chemical entities that may exhibit biological activity, particularly in the realm of anxiolytics, as indicated by its structural similarity to known anxiolytic agents.
The compound is referenced in various chemical databases and research articles, with its molecular formula being and a molecular weight of approximately 714.86 g/mol. It has been categorized under impurity reference materials, suggesting its relevance in pharmaceutical contexts, particularly in the evaluation of drug formulations and stability studies .
This compound can be classified as a carboxamide due to the presence of the carboxamide functional group in its structure. Additionally, it features a spirocyclic structure, which is significant for its potential pharmacological properties. The inclusion of a pyrimidine ring and piperazine moiety further categorizes it within heterocyclic compounds, commonly found in various bioactive molecules.
The synthesis of 3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide typically involves multi-step organic synthesis techniques. The synthetic route may include:
Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity during synthesis. For instance, reactions may be performed under inert atmospheres to prevent oxidation or hydrolysis.
The molecular structure of this compound can be represented by its IUPAC name: 4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate; oxalic acid.
OC(=O)C(=O)O.O=C(CC1(CC(=O)OCCCCN2C(=O)CC3(CCCC3)CC2=O)CCCC1)NCCCCN4CCN(CC4)c5ncccn5The spirocyclic arrangement contributes to the rigidity of the molecule, potentially influencing its interaction with biological targets.
The compound may participate in various chemical reactions typical for carboxamides and heterocycles:
Reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure product formation and purity.
The mechanism of action for compounds like 3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide is hypothesized to involve modulation of neurotransmitter systems, particularly those associated with anxiety and mood regulation.
Research suggests that similar compounds interact with serotonin receptors (such as 5-HT_1A) and dopamine receptors, potentially leading to anxiolytic effects. The presence of the piperazine moiety is often linked to enhanced receptor binding affinity.
The compound is typically stored at temperatures around +5°C to maintain stability, indicating sensitivity to temperature fluctuations.
Key chemical properties include:
Relevant data from stability studies should be referenced from specific analytical reports when available.
This compound may have applications in:
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 197787-20-5